4-Hydroxy-5-methyl-3(2H)-furanone

Catalog No.
S616714
CAS No.
19322-27-1
M.F
C5H6O3
M. Wt
114.10 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Hydroxy-5-methyl-3(2H)-furanone

CAS Number

19322-27-1

Product Name

4-Hydroxy-5-methyl-3(2H)-furanone

IUPAC Name

4-hydroxy-5-methylfuran-3-one

Molecular Formula

C5H6O3

Molecular Weight

114.10 g/mol

InChI

InChI=1S/C5H6O3/c1-3-5(7)4(6)2-8-3/h7H,2H2,1H3

InChI Key

DLVYTANECMRFGX-UHFFFAOYSA-N

SMILES

Array

solubility

Soluble in water; Slightly soluble in fats
Soluble (in ethanol)

Synonyms

4-hydroxy-5-methyl-3(2H)-furanone, 4-hydroxy-5-methylfuran-3(2H)-one, 4HM-furanone, 5-methyl-4-hydroxy-3(2H)-furanone, norfuraneol

Canonical SMILES

CC1=C(C(=O)CO1)O

The exact mass of the compound 4-Hydroxy-5-methylfuran-3(2H)-one is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble in water; slightly soluble in fatssoluble (in ethanol). Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Furans - Supplementary Records. It belongs to the ontological category of enol in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes. However, this does not mean our product can be used or applied in the same or a similar way.

4-Hydroxy-5-methyl-3(2H)-furanone (CAS 19322-27-1), commonly known as norfuraneol, is a critical furanone-based flavor compound and synthetic intermediate. Characterized by its sweet, caramel, and roasted aromatic profile, it occurs naturally in thermally processed foods such as soy sauce, roasted coffee, and cooked meats [1]. In industrial procurement, norfuraneol is primarily valued not just for its direct sensory contribution, but as a structurally specific, controllable precursor for synthesizing complex savory and meat-like flavor profiles via Maillard-type reactions. Its specific single-methyl substitution pattern makes it an indispensable building block for generating high-value sulfur-containing volatiles, distinguishing it from other common furanones and pyranones in flavor and fragrance manufacturing workflows[2].

Substituting 4-hydroxy-5-methyl-3(2H)-furanone with its closest structural analog, furaneol (4-hydroxy-2,5-dimethyl-3(2H)-furanone), or with maltol, fundamentally alters downstream reaction products and sensory profiles. While furaneol shares a similar sweet-caramel baseline, its odor threshold is orders of magnitude lower, making it difficult to dose as a bulk precursor without overpowering the formulation [1]. More critically, in thermal processing with cysteine or hydrogen sulfide, the specific single-methyl structure of norfuraneol is strictly required to generate 2-methyl-3-furanthiol (MFT) and 3-mercapto-2-pentanone—the exact compounds responsible for authentic meat and savory notes[2]. Using furaneol instead yields dimethylated thiols, which possess entirely different olfactory characteristics, rendering generic substitution non-viable for targeted savory flavor manufacturing.

Precursor Specificity for Meat Flavor Synthesis (Thiol Generation)

When subjected to thermal reaction with cysteine or hydrogen sulfide, 4-hydroxy-5-methyl-3(2H)-furanone acts as the direct precursor to 2-methyl-3-furanthiol (MFT) and 3-mercapto-2-pentanone. In contrast, reacting the dimethylated analog (furaneol) under identical conditions fails to produce MFT, instead yielding 2,5-dimethyl-3-furanthiol [1]. This structural specificity dictates the final savory profile, as MFT is the primary impact compound for cooked beef and roasted meat aromas.

Evidence DimensionDownstream Thiol Generation with Cysteine
Target Compound DataYields 2-methyl-3-furanthiol (MFT) and 3-mercapto-2-pentanone
Comparator Or BaselineFuraneol (yields 2,5-dimethyl-3-furanthiol)
Quantified Difference100% divergence in target thiol identity (MFT vs. dimethyl-furanthiol)
ConditionsThermal reaction with cysteine/H2S at pH 6.5

Procurement for savory flavor formulation requires the exact single-methyl furanone structure to guarantee the synthesis of authentic meat-like thiols during thermal processing.

Sensory Threshold and Formulation Dosing Control

4-Hydroxy-5-methyl-3(2H)-furanone exhibits an odor threshold of 23,000 µg/kg in water, whereas furaneol has an extremely low threshold of 0.04 µg/kg [1]. This massive difference in potency means that norfuraneol can be utilized at much higher concentrations as a bulk reactive intermediate or subtle modifier in complex matrices without causing the sensory overload or dosage control issues associated with furaneol.

Evidence DimensionOdor Threshold in Water
Target Compound Data23,000 µg/kg
Comparator Or BaselineFuraneol (0.04 µg/kg)
Quantified Difference575,000-fold higher threshold for the target compound
ConditionsAqueous solution sensory evaluation

The higher threshold allows manufacturers to use norfuraneol safely as a bulk Maillard precursor without risking the overpowering sweetness that furaneol would impart.

Processability and Yield in Structured Fluid Microreactors

The generation of 4-hydroxy-5-methyl-3(2H)-furanone and its subsequent conversion into 2-methyl-3-furanthiol (MFT) via reaction with cysteine is highly sensitive to the reaction medium. Studies utilizing structured fluids, such as L2 microemulsions and inverse bicontinuous cubic phases, demonstrate that the yield of MFT from these precursors can be increased up to 60 times compared to standard aqueous systems [1]. Norfuraneol's compatibility with these food-grade lipid self-assemblies makes it a highly compatible substrate for advanced, high-yield flavor manufacturing.

Evidence DimensionFlavor Generation Yield (MFT)
Target Compound DataUp to 60x increase in structured fluids (cubic phase/microemulsion)
Comparator Or BaselineStandard aqueous reaction medium (Baseline = 1x yield)
Quantified Difference60-fold enhancement in target thiol yield
ConditionsThermal reaction in L2 microemulsions and cubic phases vs. water

Buyers utilizing advanced microreactor or structured-fluid technologies can achieve exponentially higher yields of high-value savory flavors by selecting this specific precursor.

Savory and Meat Flavor Manufacturing

Directly utilizing norfuraneol as a Maillard precursor with cysteine to synthesize 2-methyl-3-furanthiol (MFT) for authentic cooked beef, roasted meat, and savory gravy profiles, where precise thiol generation is mandatory [1].

Controlled Sweet/Caramel Modulation in Beverages

Acting as a stable, high-threshold modifier in coffee, cocoa, and soy sauce formulations where the extreme potency of furaneol would disrupt the delicate flavor balance or cause dosing inconsistencies [2].

High-Yield Flavor Synthesis in Structured Fluids

Serving as the primary substrate in advanced food-grade microreactors (e.g., lipid cubic phases) to maximize the production efficiency of sulfur-containing volatile compounds during thermal processing [3].

Physical Description

Solid
Colourless to white solid; Fruity caramel or burnt pineapple aroma

XLogP3

0.3

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

114.031694049 Da

Monoisotopic Mass

114.031694049 Da

Heavy Atom Count

8

Melting Point

126.6 - 127.5 °C

UNII

MTB57102LQ

GHS Hazard Statements

Aggregated GHS information provided by 1376 companies from 3 notifications to the ECHA C&L Inventory.;
Reported as not meeting GHS hazard criteria by 11 of 1376 companies. For more detailed information, please visit ECHA C&L website;
Of the 1 notification(s) provided by 1365 of 1376 companies with hazard statement code(s):;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

19322-27-1

Wikipedia

4-hydroxy-5-methyl-3(2H)-furanone

Use Classification

Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index

General Manufacturing Information

3(2H)-Furanone, 4-hydroxy-5-methyl-: ACTIVE

Dates

Last modified: 08-15-2023

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